molecular formula C21H20N4OS B12154609 5-(4-Ethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-(4-Ethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12154609
M. Wt: 376.5 g/mol
InChI Key: HHTPDLYWXITKTE-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The ethoxyphenyl and naphthylmethylthio groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or naphthylmethylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted triazoles.

Scientific Research Applications

5-(4-Ethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
  • 5-(4-Chlorophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
  • 5-(4-Bromophenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Uniqueness

5-(4-Ethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxyphenyl and naphthylmethylthio groups provides a distinct structural framework that can interact with various molecular targets in unique ways, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C21H20N4OS/c1-2-26-18-12-10-16(11-13-18)20-23-24-21(25(20)22)27-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,2,14,22H2,1H3

InChI Key

HHTPDLYWXITKTE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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